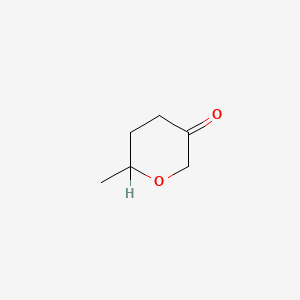
(2-hydroxyquinolin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyquinolin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyquinolin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids often involves the direct borylation of aromatic compounds using diborane or boron trihalides. These methods are scalable and can produce large quantities of boronic acids with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyquinolin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various boron-containing organic compounds .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyquinolin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-hydroxyquinolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets such as enzymes, altering their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Uniqueness
The presence of the hydroxy group also allows for additional interactions and reactivity, making it a versatile compound in organic synthesis and research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (2-hydroxyquinolin-4-yl)boronic acid can be achieved through a two-step process involving the synthesis of 2-hydroxyquinoline followed by the introduction of boronic acid functionality.", "Starting Materials": [ "2-nitrophenol", "acetic anhydride", "sodium acetate", "iron powder", "hydrochloric acid", "sodium borohydride", "boric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 2-hydroxyquinoline", "a. Dissolve 2-nitrophenol in acetic anhydride and add sodium acetate.", "b. Heat the mixture to 180°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Filter and wash the product with water and dry.", "Step 2: Introduction of boronic acid functionality", "a. Dissolve 2-hydroxyquinoline in hydrochloric acid and add iron powder.", "b. Heat the mixture to reflux for 2 hours.", "c. Cool the mixture and add sodium borohydride.", "d. Add boric acid and sodium hydroxide to the mixture and heat to reflux for 4 hours.", "e. Cool the mixture and filter the product.", "f. Wash the product with water and dry to obtain (2-hydroxyquinolin-4-yl)boronic acid." ] } | |
CAS-Nummer |
2245349-21-5 |
Molekularformel |
C9H8BNO3 |
Molekulargewicht |
188.98 g/mol |
IUPAC-Name |
(2-oxo-1H-quinolin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) |
InChI-Schlüssel |
FRABUTDAQKEBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=O)NC2=CC=CC=C12)(O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




